![molecular formula C20H20ClNO3 B241845 2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)

2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

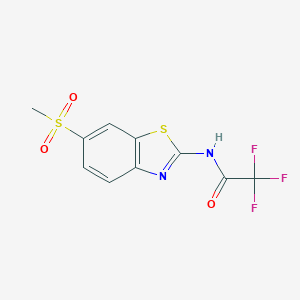

2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one, commonly known as Clomifene, is a synthetic non-steroidal fertility drug. It is widely used to treat infertility in women caused by ovulation disorders. Clomifene is also used in research applications to study its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

Clomifene works by binding to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH). This leads to an increase in the production of follicle-stimulating hormone (FSH) and LH, which stimulates ovulation.

Biochemical and Physiological Effects:

Clomifene has been shown to have various biochemical and physiological effects, including increasing the levels of FSH and LH, stimulating the growth and maturation of ovarian follicles, inducing ovulation, and improving the quality of cervical mucus. Clomifene has also been shown to have anti-estrogenic effects in some tissues, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

Clomifene has several advantages for use in lab experiments, including its availability, low cost, and well-established mechanism of action. However, it also has limitations, such as potential toxicity and variability in response among individuals.

Future Directions

There are several potential future directions for research on Clomifene, including its use in combination with other fertility drugs, its potential applications in male infertility, and its use as an adjuvant therapy in cancer treatment. Additionally, further studies are needed to better understand the mechanisms underlying Clomifene's anti-tumor properties and to develop more targeted therapies based on these mechanisms.

In conclusion, Clomifene is a synthetic non-steroidal fertility drug that has been extensively studied in scientific research for its potential applications in fertility treatment and cancer therapy. Its mechanism of action involves binding to estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in the production of FSH and LH and stimulating ovulation. Clomifene has several advantages for use in lab experiments, but also has limitations and potential toxicity. There are several potential future directions for research on Clomifene, including its use in combination with other fertility drugs and its potential applications in male infertility and cancer treatment.

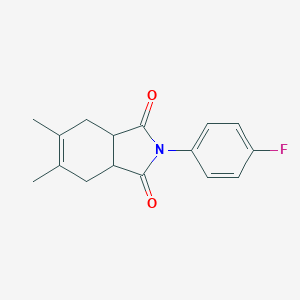

Synthesis Methods

The synthesis of Clomifene involves the condensation of 3-chlorobenzylidene malononitrile with diethylamine, followed by cyclization with 6-hydroxy-1-benzofuran-3(2H)-one. The resulting product is then purified and crystallized to obtain Clomifene.

Scientific Research Applications

Clomifene has been extensively studied in scientific research for its potential applications in fertility treatment and cancer therapy. In fertility treatment, Clomifene is used to induce ovulation in women with ovulation disorders. In cancer therapy, Clomifene has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.

properties

Product Name |

2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one |

|---|---|

Molecular Formula |

C20H20ClNO3 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

(2E)-2-[(3-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11+ |

InChI Key |

KUXMBRGIHUJSHJ-WOJGMQOQSA-N |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC(=CC=C3)Cl)/C2=O)O |

SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)

![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)

![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)

![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)